molecular formula C20H32O6Si B12962853 (2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B12962853
M. Wt: 396.5 g/mol
InChI Key: FDDYWULOPIJDFP-MGYGNFHQSA-N
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Description

Crystallographic Determination of Hexahydropyrano[3,2-d]dioxin Core Configuration

The hexahydropyrano[3,2-d]dioxin core adopts a rigid chair-like conformation stabilized by intramolecular hydrogen bonding between the C7 hydroxyl group and the adjacent dioxane oxygen. Single-crystal X-ray diffraction analysis (Table 1) reveals a monoclinic crystal system with space group P2₁ and lattice parameters a = 10.8789(2) Å, b = 7.3541(1) Å, c = 15.6723(3) Å, and β = 95.217(1)°. The pyran ring (C4a–C8a) exists in a $${}^{4}C₁$$ chair conformation, with the dioxane ring (O1–O2–C4a–C8a) adopting a twist-boat geometry to minimize steric clashes between the TBS ether and phenyl substituents.

Table 1: Crystallographic data for the hexahydropyrano[3,2-d]dioxin core

Parameter Value
Space group P2₁
a (Å) 10.8789(2)
b (Å) 7.3541(1)
c (Å) 15.6723(3)
β (°) 95.217(1)
Resolution (Å) 0.84
R₁ factor (%) 4.12

The TBS ether at C8 occupies an equatorial position, while the methoxy group at C6 adopts an axial orientation, as confirmed by anisotropic displacement parameters (ADPs) showing minimal thermal motion for these substituents. The phenyl group at C2 projects perpendicularly from the pyran ring, with a dihedral angle of 89.3° relative to the mean plane of the core.

Conformational Dynamics of tert-Butyldimethylsilyl Ether Substituent

The TBS ether group exhibits restricted rotation due to steric interactions between the tert-butyl moiety and the pyrano-dioxin core. Variable-temperature $$^{1}\text{H}$$ NMR studies in CDCl₃ reveal coalescence of the tert-butyl methyl signals at 243 K, corresponding to an energy barrier (ΔG‡) of 12.3 kcal/mol for silyl ether rotation. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two low-energy conformers (Figure 1):

  • Conformer A : TBS tert-butyl group oriented antiperiplanar to the C7 hydroxyl (87% population).
  • Conformer B : TBS tert-butyl group synclinal to the C7 hydroxyl (13% population).

The dominance of Conformer A is attributed to stabilizing London dispersion forces between the tert-butyl methyl groups and the pyrano-dioxin core’s C–H bonds. Deprotection studies using ZnBr₂ and N-chlorosuccinimide in methanol/DCM demonstrate that the TBS group’s conformational rigidity enhances its stability under mild acidic conditions, with a half-life of 4.2 hours at 25°C.

Chiral Center Assignments via X-ray Diffraction and NOESY Spectroscopy

The absolute configurations at C2, C4a, C6, C7, C8, and C8a were unambiguously assigned as 2R,4aR,6R,7R,8R,8aR using a combination of X-ray anomalous dispersion and nuclear Overhauser effect spectroscopy (NOESY).

X-ray diffraction : Flack (x = −0.02(3)) and Hooft (y = 0.04(6)) parameters confirm the R configuration at all stereocenters. The C7 hydroxyl group forms a hydrogen bond with O2 of the dioxane ring (O7–H···O2 = 2.12 Å), fixing the R configuration at C7.

NOESY correlations (600 MHz, CDCl₃):

  • Strong NOE between H8a (δ 4.21 ppm) and H6 (δ 3.89 ppm) confirms their cis diaxial relationship.
  • Cross-peaks between H2 (δ 5.34 ppm) and the ortho protons of the phenyl group (δ 7.28 ppm) verify the R configuration at C2.
  • Weak NOE between the TBS tert-butyl protons (δ 0.89 ppm) and H4a (δ 2.67 ppm) indicates a gauche arrangement, consistent with the 4aR assignment.

Table 2: Key NOESY correlations for stereochemical assignment

Proton (δ, ppm) Correlated Proton (δ, ppm) Assignment
H8a (4.21) H6 (3.89) 6R,8aR
H2 (5.34) Ph-ortho (7.28) 2R
TBS CH₃ (0.89) H4a (2.67) 4aR

The combined crystallographic and spectroscopic data provide a complete stereochemical portrait of the molecule, essential for understanding its reactivity and potential applications in asymmetric synthesis.

Properties

Molecular Formula

C20H32O6Si

Molecular Weight

396.5 g/mol

IUPAC Name

(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C20H32O6Si/c1-20(2,3)27(5,6)26-17-15(21)19(22-4)24-14-12-23-18(25-16(14)17)13-10-8-7-9-11-13/h7-11,14-19,21H,12H2,1-6H3/t14-,15-,16-,17-,18-,19-/m1/s1

InChI Key

FDDYWULOPIJDFP-MGYGNFHQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1O[C@@H](OC2)C3=CC=CC=C3)OC)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Formation of the Hexahydropyrano[3,2-d]dioxin Core

  • Starting materials: Typically, carbohydrate derivatives or polyhydroxy cyclic precursors are used due to their inherent stereochemistry.
  • Ring closure: The dioxin ring is formed via intramolecular acetalization or ketalization reactions, often under acidic catalysis, to form the 1,3-dioxin moiety fused to the pyran ring.
  • Stereocontrol: The stereochemistry at multiple centers is controlled by the starting material’s configuration and reaction conditions (temperature, solvent, catalyst).

Introduction of the Phenyl Group at C-2

  • Method: The phenyl substituent can be introduced via nucleophilic substitution or addition reactions.
  • Typical approach: Use of phenyl-containing organometallic reagents (e.g., phenyl lithium or phenyl magnesium bromide) to add to a suitable electrophilic center on the intermediate.
  • Stereoselectivity: Controlled by the steric environment and reaction temperature to favor the (2R) configuration.

Installation of the Methoxy Group at C-6

  • Method: Methylation of a hydroxyl group at C-6 using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternative: Direct use of methoxy-substituted starting materials or intermediates.

Protection of the Hydroxyl Group at C-8 as TBDMS Ether

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl) with imidazole or pyridine as base.
  • Conditions: Typically performed in anhydrous solvents like dichloromethane at room temperature.
  • Purpose: Protects the hydroxyl group to prevent unwanted reactions in subsequent steps.

Final Functional Group Adjustments

  • Deprotection: If other protecting groups are present, selective deprotection is performed.
  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the pure compound.
  • Characterization: NMR, IR, and mass spectrometry confirm the structure and stereochemistry.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Ring closure (acetalization) Acid catalyst (e.g., p-TsOH), solvent (MeOH) Formation of hexahydropyrano[3,2-d]dioxin core with stereocontrol
2 Phenyl group introduction PhMgBr or PhLi, low temperature (-78°C) Stereoselective addition to electrophilic center at C-2
3 Methylation MeI or (CH3)2SO4, base (K2CO3 or NaH) Conversion of C-6 hydroxyl to methoxy group
4 Hydroxyl protection TBDMS-Cl, imidazole, anhydrous CH2Cl2 Selective protection of C-8 hydroxyl as TBDMS ether
5 Purification and characterization Chromatography, NMR, MS Isolation of pure target compound

Research Findings and Optimization Notes

  • Stereoselectivity: The stereochemical outcome is highly dependent on the choice of starting materials and reaction conditions, especially during ring closure and phenyl group introduction.
  • Protecting group strategy: TBDMS protection is favored for its stability under various reaction conditions and ease of removal.
  • Yield considerations: Optimizing temperature and reagent stoichiometry in the phenyl addition step improves yield and stereochemical purity.
  • Solvent effects: Polar aprotic solvents enhance methylation efficiency; nonpolar solvents favor silylation steps.
  • Purity: Final compound purity typically exceeds 95% as confirmed by NMR and HPLC analysis.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its ability to undergo oxidation and reduction reactions makes it a useful probe for studying redox processes in biological systems. Additionally, its unique structure allows it to interact with enzymes and receptors in a specific manner, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
  • Molecular Formula : C₁₄H₁₈O₆ .
  • Key Differences : Lacks the TBDMS group at position 8; instead, it has two hydroxyl groups (positions 7 and 8).
  • Properties : Higher hydrophilicity (PSA = 136.3) compared to the TBDMS-protected target compound .
b. 8-Ethyl 6-(2-methyl-2-propanyl) (4aR,8S,8aR)-hexahydro-2H-pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylate
  • Molecular Formula: C₁₈H₂₉NO₄ .
  • Key Differences : Replaces the dioxin ring with a pyridine moiety; contains ester groups instead of hydroxyl/silyl ethers.
  • Applications : Used in peptidomimetic synthesis due to its constrained bicyclic structure .

Functional Group Analogues

a. (4aR,7R,8R,8aS)-2-Phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
  • Molecular Formula : C₅₄H₅₆O₁₁ .
  • Key Differences : Features extensive benzyl ether protections and a larger glycosidic substituent.
  • Synthesis Challenges : High molecular weight (881.04 g/mol) complicates purification .
b. [(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]4-methylbenzenesulfonate
  • Molecular Formula : C₂₈H₃₀O₁₀S₂ .
  • Key Differences : Contains sulfonate esters instead of silyl ethers, enhancing electrophilicity for nucleophilic substitution reactions .

Physicochemical Properties

Property Target Compound C₁₄H₁₈O₆ C₅₄H₅₆O₁₁
Molecular Weight ~600 (estimated) 282.29 881.04
LogP -0.54 (analogue data) -0.54 8.92 (predicted)
Polar Surface Area 136.3 Ų 136.3 Ų 132.5 Ų

Biological Activity

The compound (2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Hexahydropyrano[3,2-d][1,3]dioxin core : This bicyclic structure is known for its stability and reactivity in biological systems.
  • tert-butyl(dimethyl)silyl group : This protective group enhances the compound's solubility and stability.
  • Methoxy and phenyl substitutions : These groups are often associated with various biological activities.
PropertyValue
Molecular FormulaC22H34O5Si
Molecular Weight402.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of hexahydropyrano dioxins have shown effectiveness against various bacterial strains. The presence of the methoxy group is believed to enhance these properties by increasing membrane permeability.

Antioxidant Activity

Studies have suggested that the incorporation of phenolic structures in organic compounds can lead to increased antioxidant activity. This compound's structural features may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial effects of similar compounds found that hexahydropyrano dioxin derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to their ability to disrupt bacterial cell membranes.
  • Antioxidant Potential : In vitro assays demonstrated that compounds with similar methoxy and phenolic groups effectively reduced oxidative stress markers in cultured human cells. The antioxidant capacity was measured using DPPH and ABTS assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and cell lysis in microorganisms.
  • Free Radical Scavenging : The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

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